molecular formula C10H10BrN3O2 B11842682 Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B11842682
M. Wt: 284.11 g/mol
InChI Key: YCMIBIHRBIPYIU-UHFFFAOYSA-N
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Description

Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound that contains both pyrrole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate typically involves the bromination of a precursor compound. One common method involves the bromination of 5-methylpyridine-2,3-dicarboxylate using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator . The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Azobisisobutyronitrile (AIBN): Used as a radical initiator in bromination reactions.

    Dichloromethane: Common solvent for organic reactions.

Major Products Formed

    Substituted Derivatives: Formed by nucleophilic substitution of the bromomethyl group.

    Oxidized Derivatives: Formed by oxidation of the methyl group.

Scientific Research Applications

Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would depend on the structure of the final derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is unique due to its fused pyrrole and pyrimidine rings, which confer distinct chemical properties and potential biological activities compared to simpler analogs.

Biological Activity

Methyl 6-(bromomethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a compound belonging to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves the bromination of the methyl pyrrolo compound followed by carboxylation. The compound's molecular formula is C10H10BrN3O2C_{10}H_{10}BrN_3O_2 with a molecular weight of approximately 284.11 g/mol.

PropertyValue
Molecular FormulaC₁₀H₁₀BrN₃O₂
Molecular Weight284.11 g/mol
CAS NumberNot available
Melting PointNot specified

Antiviral Activity

Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antiviral properties. For instance, compounds related to this scaffold have shown activity against various viruses including Zika virus (ZIKV) and herpes simplex virus type 1 (HSV-1). A study highlighted that modifications in the pyrrolo structure could enhance antiviral efficacy, suggesting that methylation and bromination at specific positions are critical for activity .

Cytotoxicity and Antitumor Effects

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. In vitro studies demonstrated that certain derivatives exhibit potent cytotoxicity against human cervical (HeLa) and lung (A549) carcinoma cells. Notably, the presence of electron-withdrawing groups such as nitro at specific positions significantly enhances cytotoxicity .

The mechanism underlying the biological activity of this compound appears to involve inhibition of key enzymes in nucleic acid metabolism. For example, some derivatives have been identified as dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and AICARFTase, which are crucial for purine biosynthesis . This dual inhibition leads to depletion of ATP pools in cancer cells, resulting in apoptosis.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrrolo[2,3-d]pyrimidine core significantly affect biological activity. For instance:

  • Substituents at Position 4 : Electron-withdrawing groups enhance activity.
  • Bromination : The presence of bromine at the methyl position increases cytotoxic potential.
  • Alkyl Chain Length : Variations in alkyl chain length can modulate both toxicity and antiviral efficacy .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralEffective against ZIKV and HSV-1
CytotoxicitySignificant inhibition in cancer cells
MechanismDual inhibition of GARFTase and AICARFTase

Case Studies

  • Zika Virus Inhibition : A study demonstrated that a derivative with a specific substituent pattern was effective in inhibiting ZIKV replication in vitro. The compound's structure allowed it to interfere with viral RNA synthesis .
  • Antitumor Activity : Research involving various cancer cell lines showed that modifications to the pyrrolo core led to enhanced antiproliferative effects. Compound variants were tested at multiple concentrations (1 µM to 25 µM), revealing a dose-dependent response in cytotoxicity .

Properties

Molecular Formula

C10H10BrN3O2

Molecular Weight

284.11 g/mol

IUPAC Name

methyl 6-(bromomethyl)-7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylate

InChI

InChI=1S/C10H10BrN3O2/c1-14-7(4-11)3-6-5-12-8(10(15)16-2)13-9(6)14/h3,5H,4H2,1-2H3

InChI Key

YCMIBIHRBIPYIU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CN=C(N=C21)C(=O)OC)CBr

Origin of Product

United States

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